molecular formula C21H21ClN2O2S B2611445 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine CAS No. 865548-75-0

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine

Cat. No. B2611445
CAS RN: 865548-75-0
M. Wt: 400.92
InChI Key: KPBRZGKBOOYOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine (4-CMP-1-NSP) is a synthetic compound that has been studied for its potential applications in scientific research. 4-CMP-1-NSP has been found to possess unique properties that make it a useful tool for a variety of applications, including biochemical and physiological research. In Additionally, an exploration of potential future directions for 4-CMP-1-NSP will be presented.

Scientific Research Applications

Novel Antipsychotic Agents

A study on the synthesis and structure-activity relationship (SAR) of (piperazin-1-yl-phenyl)-arylsulfonamides revealed a series of compounds with high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating potential applications in developing atypical antipsychotic medications. These compounds showed considerable antagonistic activity for both receptors, suggesting their use in addressing psychiatric disorders (Park et al., 2010).

Serotonin Receptor Ligands

Another study focused on the binding affinities of piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones for the 5-HT(6) receptor, highlighting their significance in exploring therapeutic agents targeting serotonin receptors. These findings are crucial for developing drugs aimed at treating neurological and psychiatric conditions (Park et al., 2011).

Pharmacological Properties of Piperazines

Research on naphthylpiperazines and tetralylpiperazines synthesized from naphthylamine hydrochlorides has demonstrated various neurotropic and cardiovascular activities. These compounds' pharmacological evaluations suggest their potential application in developing new therapeutic agents (Červená et al., 1975).

Fluorescent Ligands for 5-HT1A Receptors

A study on the synthesis and characterization of fluorescent ligands for human 5-HT1A receptors, featuring 1-arylpiperazine structure, suggests the application of these compounds in visualizing serotonin receptors through fluorescence microscopy. This research has implications for both therapeutic applications and basic neuroscience research (Lacivita et al., 2009).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-16-6-8-19(22)15-21(16)23-10-12-24(13-11-23)27(25,26)20-9-7-17-4-2-3-5-18(17)14-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBRZGKBOOYOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine

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